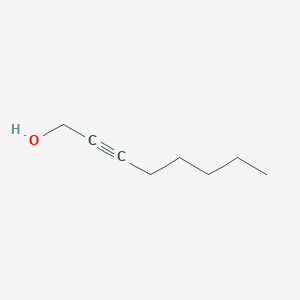

2-Octyn-1-ol

Overview

Description

Synthesis Analysis

The synthesis of stable carbanions derived from alkynyldihydrofullerene has been demonstrated through the reaction of 1-octynyl-C60-H with t-BuOK in THF. This process results in the formation of a 1-octynyl-C60 carbanion, whose structure was confirmed using 1H and 13C NMR spectroscopy. The reaction site for further chemical reactions with carbon electrophiles is influenced by the electron density of the carbanion and steric effects, which determine whether 1,2- or 1,4-disubstituted dihydrofullerenes are produced .

Molecular Structure Analysis

The molecular structure of the 1-octynyl-C60 carbanion was elucidated using NMR spectroscopy. This technique provided detailed information about the hydrogen and carbon atom environments within the molecule, which is crucial for understanding its reactivity and interaction with other molecules .

Chemical Reactions Analysis

The redox properties of the 1-octynyl-C60 carbanion were studied using cyclic voltammetry. It was found that the carbanion undergoes a one-electron oxidation process that leads to the formation of a dimer of the corresponding radical. Additionally, the carbanion can undergo stepwise reduction processes. The reactivity of the carbanion with various carbon electrophiles leads to the formation of disubstituted dihydrofullerenes, with the reaction site being influenced by the electron density and steric hindrance .

Physical and Chemical Properties Analysis

The physical and chemical properties of the 1-octynyl-C60 carbanion, such as its stability and redox behavior, were characterized using spectroscopic and electrochemical techniques. The stability of the carbanion is notable, as carbanions are typically highly reactive and short-lived species. The electrochemical analysis provided insights into the oxidation and reduction potentials of the molecule, which are essential for understanding its behavior in various chemical environments .

Case Studies and Additional Information

While the provided data does not include case studies directly related to 2-Octyn-1-ol, the synthesis and analysis of related compounds, such as the 1-octynyl-C60 carbanion, offer valuable insights into the chemistry of alkynyl alcohols and their derivatives. The research on the 1-octynyl-C60 carbanion can serve as a model for understanding the behavior of similar compounds in chemical reactions and may inform future studies on 2-Octyn-1-ol and related molecules .

Scientific Research Applications

1. Oligonucleotide Synthesis

2-Octyn-1-ol finds application in oligonucleotide synthesis, specifically as part of a protecting group in solid-phase oligodeoxyribonucleotide synthesis. This usage is notable in the cost-efficient synthesis of therapeutic oligonucleotides, providing a simpler post-synthesis processing by eliminating the need for concentrated ammonium hydroxide during oligonucleotide deprotection (Grajkowski et al., 2001).

2. Catalysis and Material Science

The compound plays a role in the field of catalysis and material science. Octahedral molecular sieves and layered materials, including those based on porous mixed-valent manganese oxides, demonstrate properties like semiconductivity and porosity, which are rare in molecular sieve materials. These properties open up potential applications in catalysis, membranes, sensors, and adsorptive systems (Suib, 2008).

3. Asymmetric Reduction in Organic Synthesis

In organic synthesis, 2-Octyn-1-ol is used in the asymmetric reduction of α,β-acetylenic ketones. This process is significant for its role in creating specific enantiomers, which are crucial in various chemical and pharmaceutical applications (Midland & Graham, 2003).

4. Mosquito Attractants and Repellents

Research on mosquito attractants and repellents also utilizes 2-Octyn-1-ol. Studies have examined the efficacy of various alkynols, including 2-Octyn-1-ol, as attractants for mosquito species, providing insights into the development of more effective mosquito control methods (Cilek et al., 2012).

5. Microbiology and Fungal Studies

In microbiology, 2-Octyn-1-ol is notable for its effects on the germination process of fungi, such as Penicillium paneum. The compound has been observed to inhibit conidia germination, which has implications for understanding fungal growth and development (Chitarra et al., 2005).

6. Spectroscopy and Molecular Analysis

Studies have utilized 2-Octyn-1-ol in spectroscopic analysis to understand the self-association of alcohols and their molecular behavior. This research provides valuable insights into the molecular interactions and associations in various alcohols (Czarnecki, 2004).

7. Nanotechnology and Material Synthesis

The compound is involved in nanotechnology, specifically in the synthesis of nanostructures like birnessite-type manganese oxide with varying morphologies. These nanostructures have significant implications for their catalytic activity and potential applications in various technological fields (Hou et al., 2014).

8. DNA Modification and Fluorescent Tagging

2-Octyn-1-ol is relevant in DNA modification processes, particularly in the synthesis of fluorescent coumarin dye conjugates of nucleobases. This application is crucial for the study of genetic materials and their behavior under various conditions (Seela et al., 2008).

9. Liposome Assembly in Microfluidics

The compound assists in the novel microfluidics-based method for the formation of liposomes. This approach is critical for applications in delivery systems, nanoreactors, and synthetic cells, marking a significant advancement in the field of bioengineering (Deshpande et al., 2016).

Safety and Hazards

2-Octyn-1-ol is considered hazardous. It is a combustible liquid and is harmful if swallowed . It can cause skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing in dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2-Octyn-1-ol, also known as Oct-2-yn-1-ol, is a compound that is used widely in organic chemistry . .

Mode of Action

It is known to be used in the synthesis of various compounds, including unsaturated ketones, acids, and esters . .

Pharmacokinetics

Its molecular weight is 126.20 , and it has a density of 0.880 g/mL at 25 °C . These properties could influence its bioavailability, but more research is needed to understand its pharmacokinetics.

Result of Action

As an intermediate in organic synthesis, it is used to produce a variety of compounds . .

properties

IUPAC Name |

oct-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWYFVOMGMBZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174814 | |

| Record name | 2-Octyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Octyn-1-ol | |

CAS RN |

20739-58-6 | |

| Record name | 2-Octyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20739-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020739586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octyn-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Octyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Octyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Octynol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TJB33AE5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Octyn-1-ol in the synthesis of linoleic acid isomers?

A1: 2-Octyn-1-ol serves as a crucial starting material in the synthesis of chirally labelled linoleic acid isomers. Specifically, [1-2H]oct-2-ynal, a derivative of 2-Octyn-1-ol, is converted into (1S)-[1-2H]oct-2-yn-1-ol using fermenting bakers' yeast. This chiral alcohol then acts as a building block for the synthesis of both (11R)-[11-2H]linoleic acid and (8R)-[8-2H]linoleic acid through a series of reactions, including copper-catalyzed coupling and catalytic semi-hydrogenation. []

Q2: How does sulfur fumigation, a common processing method for certain herbs, impact the levels of 2-Octyn-1-ol?

A2: Research indicates that sulfur fumigation can significantly reduce the content of 2-Octyn-1-ol in the volatile oils of Codonopsis Radix (Dangshen). This decrease was observed alongside changes in other volatile compounds, suggesting a broader impact of sulfur fumigation on the chemical profile of the herb. []

Q3: Can you describe a specific reaction involving 2-Octyn-1-ol and its outcome?

A3: One example is the hydromagnesiation reaction of 2-Octyn-1-ol. When treated with isobutylmagnesium chloride, 2-Octyn-1-ol undergoes a transformation leading to the formation of (E)-3-pentyl-2-nonene-1,4-diol as the primary product. This reaction also yields (Z)-2-octen-1-ol and (Z)-3-methyl-2-octen-1-ol as byproducts. []

Q4: How is 2-Octyn-1-ol utilized in the synthesis of aroma compounds?

A4: 2-Octyn-1-ol plays a key role in the synthesis of (E,Z,Z)-2,4,7-tridecatrienal, a potent odorant with an egg-white-like, marine-like aroma at low concentrations. The synthesis involves bromination of 2-Octyn-1-ol followed by a copper-catalyzed coupling reaction with ethyl magnesium bromide and (E)-2-penten-4-yn-1-ol. Subsequent partial hydrogenation and oxidation steps lead to the final product. [, ]

Q5: Has 2-Octyn-1-ol been identified in any natural sources?

A5: Yes, 2-Octyn-1-ol has been identified as a volatile organic compound present in Lonicerae Japonicae flos (LJF), commonly known as Japanese honeysuckle. It was found to be one of the primary volatile components, along with other compounds like leaf alcohol and (E)-2-hexen-1-ol dimer. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B148760.png)

![(4S,5R)-4-Hydroxy-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B148801.png)